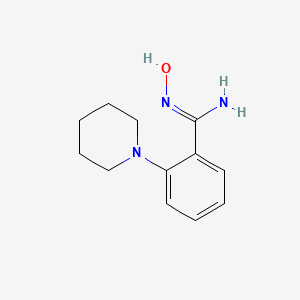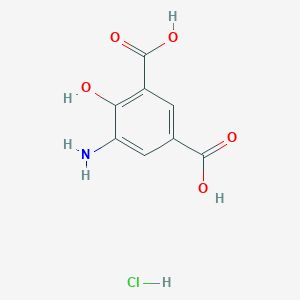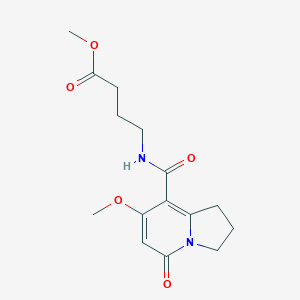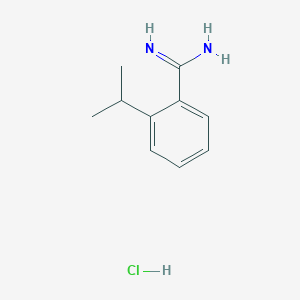
2-Propan-2-ylbenzenecarboximidamide;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propan-2-ylbenzenecarboximidamide;hydrochloride, also known as Ibuclamide, is a chemical compound that belongs to the class of amidines. It is used in scientific research for its potential therapeutic properties. The purpose of
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for 2-Propan-2-ylbenzenecarboximidamide;hydrochloride involves the reaction of 2-Propan-2-ylbenzenecarboximidamide with hydrochloric acid.
Starting Materials
2-Propan-2-ylbenzenecarboximidamide, Hydrochloric acid
Reaction
Add 2-Propan-2-ylbenzenecarboximidamide to a reaction vessel, Slowly add hydrochloric acid to the reaction vessel while stirring, Heat the reaction mixture to 50-60°C and stir for 2-3 hours, Cool the reaction mixture to room temperature, Filter the precipitated solid and wash with cold water, Dry the solid under vacuum to obtain 2-Propan-2-ylbenzenecarboximidamide;hydrochloride
Wirkmechanismus
The exact mechanism of action of 2-Propan-2-ylbenzenecarboximidamide;hydrochloride is not fully understood. However, it is believed to exert its therapeutic effects by modulating ion channels in the nervous system. Specifically, 2-Propan-2-ylbenzenecarboximidamide;hydrochloride has been shown to block the voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons.
Biochemische Und Physiologische Effekte
2-Propan-2-ylbenzenecarboximidamide;hydrochloride has been found to have several biochemical and physiological effects in animal models. It has been shown to increase the threshold for seizure induction, reduce the frequency and duration of epileptic seizures, and decrease the intensity of neuropathic pain. In addition, 2-Propan-2-ylbenzenecarboximidamide;hydrochloride has been found to induce apoptosis in cancer cells, inhibit cell proliferation, and reduce tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-Propan-2-ylbenzenecarboximidamide;hydrochloride in lab experiments is its high potency and specificity for blocking voltage-gated sodium channels. This makes it a useful tool for studying the role of these channels in various physiological and pathological conditions. However, one limitation of using 2-Propan-2-ylbenzenecarboximidamide;hydrochloride is its potential toxicity and side effects, which may limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on 2-Propan-2-ylbenzenecarboximidamide;hydrochloride. One area of interest is its potential use in the treatment of epilepsy and neuropathic pain in humans. Further studies are needed to determine the safety and efficacy of 2-Propan-2-ylbenzenecarboximidamide;hydrochloride in clinical trials. In addition, 2-Propan-2-ylbenzenecarboximidamide;hydrochloride has shown promise as a potential anticancer agent. Future research may focus on developing novel derivatives of 2-Propan-2-ylbenzenecarboximidamide;hydrochloride with improved pharmacological properties and reduced toxicity.
Wissenschaftliche Forschungsanwendungen
2-Propan-2-ylbenzenecarboximidamide;hydrochloride has been studied for its potential therapeutic properties in various medical conditions such as epilepsy, neuropathic pain, and cancer. It has been shown to have anticonvulsant and analgesic effects in animal models. In addition, 2-Propan-2-ylbenzenecarboximidamide;hydrochloride has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Eigenschaften
IUPAC Name |
2-propan-2-ylbenzenecarboximidamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2.ClH/c1-7(2)8-5-3-4-6-9(8)10(11)12;/h3-7H,1-2H3,(H3,11,12);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDPHNEQGMQBCHT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1C(=N)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Propan-2-ylbenzenecarboximidamide;hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(((1-Isopropyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)methyl)-2-(4-methoxyphenyl)-5-methyloxazole](/img/structure/B2396016.png)
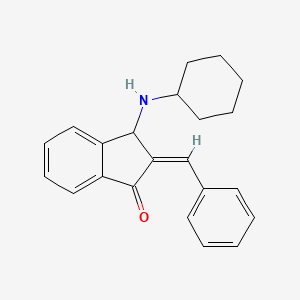
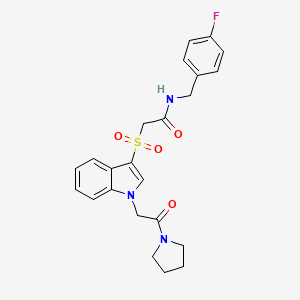
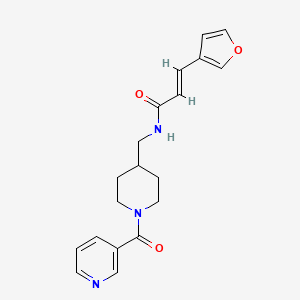
![4-{[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]methyl}benzoic acid](/img/structure/B2396026.png)


![N-(3,4-dimethoxybenzyl)-1,1-difluoro-6-azaspiro[2.5]octane-6-carboxamide](/img/structure/B2396029.png)
![[7-(Hydroxymethyl)-2,3,3a,5,6,7a-hexahydro-1H-4,7-epoxyisoindol-4-yl]methanol;hydrochloride](/img/structure/B2396030.png)
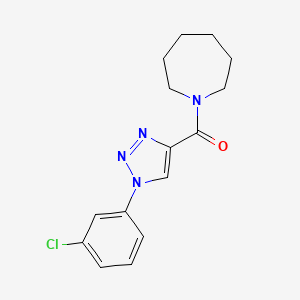
![N-(1-Cyano-1-cyclopropylethyl)-2-[5-(dimethylsulfamoyl)-2-oxopyridin-1-YL]acetamide](/img/structure/B2396032.png)
